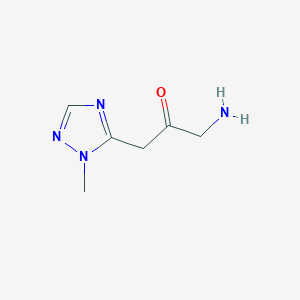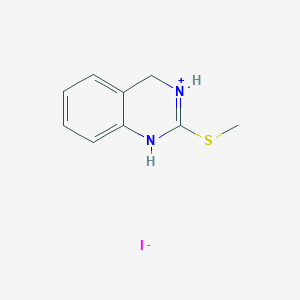
1-(Hydroxymethyl)cyclopentane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)cyclopentane-1-sulfonyl fluoride is an organic compound with the molecular formula C₆H₁₁FO₃S. It is a sulfonyl fluoride derivative, which is known for its stability and reactivity balance. This compound is used in various fields, including organic synthesis, chemical biology, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Hydroxymethyl)cyclopentane-1-sulfonyl fluoride can be synthesized through a one-pot process that involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. This method features mild reaction conditions and uses readily available reagents . Another approach involves the use of fluorosulfonyl radicals, which provides a concise and efficient method for producing sulfonyl fluorides .
Industrial Production Methods
Industrial production of sulfonyl fluorides typically involves the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride (KF) or potassium bifluoride (KHF₂). This method can be enhanced with phase transfer catalysts such as 18-crown-6-ether in acetonitrile .
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxymethyl)cyclopentane-1-sulfonyl fluoride undergoes various types of reactions, including:
Nucleophilic Substitution: Due to its electrophilic nature, it reacts with nucleophiles to form sulfonyl derivatives.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, often in the presence of a base to facilitate the nucleophilic attack .
Major Products
The major products formed from these reactions are sulfonyl derivatives, which can be further utilized in various chemical and biological applications .
Scientific Research Applications
1-(Hydroxymethyl)cyclopentane-1-sulfonyl fluoride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex molecules.
Chemical Biology: Due to its stability and reactivity, it is used in the development of covalent probes for targeting specific amino acids or proteins.
Pharmaceuticals: It is involved in the synthesis of protease inhibitors and other bioactive molecules.
Materials Science: It is used in the development of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)cyclopentane-1-sulfonyl fluoride involves its electrophilic nature, which allows it to react with nucleophilic sites on target molecules. This interaction can lead to the inactivation of enzymes or the modification of proteins, making it useful in chemical biology and drug development .
Comparison with Similar Compounds
Similar Compounds
- Ethenesulfonyl Fluoride
- 1-Bromoethene-1-sulfonyl Fluoride
- Sulfuryl Fluoride
Uniqueness
1-(Hydroxymethyl)cyclopentane-1-sulfonyl fluoride is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it particularly useful in applications where selective covalent interactions are required .
Properties
Molecular Formula |
C6H11FO3S |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(hydroxymethyl)cyclopentane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H11FO3S/c7-11(9,10)6(5-8)3-1-2-4-6/h8H,1-5H2 |
InChI Key |
ZNJLUXKBTPRTAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CO)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13192571.png)

![5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13192592.png)


![1-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13192599.png)








